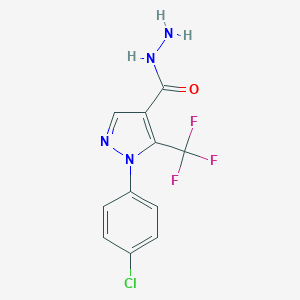

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N4O/c12-6-1-3-7(4-2-6)19-9(11(13,14)15)8(5-17-19)10(20)18-16/h1-5H,16H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUUHCLUKWEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371505 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-34-5 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Mediated [3+2] Cycloaddition Strategy

The foundational method for constructing the pyrazole ring involves a copper-catalyzed [3+2] cycloaddition between sydnones and 3,3,3-trifluoropropyne precursors. This approach, developed by Taran and coworkers, achieves regioselective formation of 4-trifluoromethyl pyrazoles.

Reaction Components

Mechanistic Pathway

-

Copper acetylide formation : Cu(I) reacts with in situ-generated 3,3,3-trifluoropropyne to form a copper acetylide intermediate.

-

Cycloaddition : The sydnone undergoes [3+2] dipolar cycloaddition with the acetylide, facilitated by copper’s π-acidity.

-

CO elimination : Decarboxylation yields the 3-copper pyrazolide intermediate.

-

Protonation : Quenching with trifluoropropyne regenerates the catalyst and releases the 4-trifluoromethyl pyrazole.

Performance Metrics

| Parameter | Value |

|---|---|

| Yield (isolated) | 72–85% |

| Reaction time | 4 hours |

| Regioselectivity | >95% for 4-CF |

| Scalability | Demonstrated at 10 g scale (80% yield) |

Functionalization to Carbohydrazide

Hydrazinolysis of Pyrazole-4-Carboxylates

The carbohydrazide moiety is introduced via nucleophilic acyl substitution of ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 112055-36-4) with hydrazine hydrate.

Reaction Conditions

-

Substrate : Ethyl pyrazole-4-carboxylate (1.0 equiv)

-

Reagent : Hydrazine hydrate (, 2.5 equiv)

-

Solvent : Ethanol, reflux (78°C)

-

Time : 6–8 hours

Reaction Monitoring

The reaction progress is tracked by TLC (Silica Gel 60 F, eluent: ethyl acetate/hexanes 1:1). Carboxylate () converts to carbohydrazide ().

Workup and Isolation

-

Cool reaction mixture to 0°C.

-

Filter precipitated product.

-

Wash with cold ethanol.

-

Dry under vacuum (40°C, 12 h).

Yield : 89–92% (white crystalline solid).

Alternative Synthetic Routes

Direct Cyclocondensation of Hydrazines with 1,3-Diketones

Yamanaka’s method employs 2-(trifluoromethyl)-1,3-diketones and 4-chlorophenylhydrazine under acidic conditions.

Protocol

-

Reactants :

-

4-Chlorophenylhydrazine (1.1 equiv)

-

1,1,1-Trifluoropentane-2,4-dione (1.0 equiv)

-

-

Conditions :

-

HCl (cat.) in ethanol

-

Reflux, 24 hours

-

Solid-Phase Synthesis for Parallel Derivitization

Michigan researchers developed a resin-bound approach using Wang resin-linked carboxylates:

-

Ester immobilization : Couple ethyl pyrazole-4-carboxylate to resin via hydroxyl group.

-

Hydrazinolysis : Treat with hydrazine/DMF (1:1) at 50°C for 4 h.

-

Cleavage : TFA/CHCl (1:9) releases carbohydrazide.

Advantages :

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole-4-carboxylic acids, while reduction may produce pyrazole-4-carbohydrazides with altered substituents .

Scientific Research Applications

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Key Differences : Replaces the pyrazole ring with a 1,2,3-triazole ring and substitutes the carbohydrazide with a carboxylic acid group.

- Bioactivity : Demonstrates high antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) and acts as a structural fragment in c-Met kinase inhibitors .

- Mechanism : The carboxylic acid group facilitates interactions with polar residues in enzyme active sites, enhancing selectivity for cancer-related kinases.

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole

1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde

- Key Differences : Replaces the carbohydrazide with a carbaldehyde group and introduces a sulfanyl linker.

- Reactivity : The aldehyde group enables Schiff base formation, useful in synthesizing oxime derivatives for crystallographic studies .

Functional Group Variations

Carbohydrazide vs. Carboxylic Acid Derivatives

Amide vs. Ester Derivatives

- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): Features a methyl ester group instead of carbohydrazide. Used as an intermediate in synthesizing kinase inhibitors, highlighting the role of ester groups in modulating lipophilicity .

Pyrrole-Based Analogues: Chlorfenapyr

- Structure : 4-Bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrole-3-carbonitrile .

- Key Differences: Pyrrole ring instead of pyrazole; bromine and cyano groups enhance insecticidal activity.

- Applications : Broad-spectrum insecticide targeting mitochondrial ATP production.

Antitumor Activity

Pyrazole-carbohydrazide derivatives exhibit moderate-to-high growth inhibition (GP values 68–86%) in cancer cell lines. For example, 1-(4-chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide, derived from a related triazole-carboxylic acid, shows c-Met kinase inhibition and apoptosis induction in MCF-7 and HepG2 cells .

Enzyme Inhibition

- Carbonic Anhydrase (CA) : Methoxyphenyl-substituted pyrazoles (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) inhibit CA isoforms, critical for pH regulation and tumor progression .

- Prostaglandin Synthase : Pyrazole derivatives with bulky substituents (e.g., naphthalen-1-yl groups) show binding affinity to cyclooxygenase enzymes .

Biological Activity

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been explored for its potential applications in treating various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, supported by case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₈ClF₃N₃O

- Molecular Weight : 305.67 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines:

These findings indicate that the compound can induce apoptosis in cancer cells and inhibit tumor growth effectively.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition (IC50) | Reference |

|---|---|---|

| Pyrazole derivative A | COX-1: 5.40 µM, COX-2: 0.01 µM | |

| Pyrazole derivative B | COX-2: 1.78 µM |

Such activities suggest that the compound may be a viable candidate for developing anti-inflammatory medications.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer proliferation and inflammatory pathways.

- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced cell division and growth.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives, including this compound:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF7). The results indicated that the compound exhibited potent cytotoxicity with an IC50 value of 0.46 µM, demonstrating its potential as a therapeutic agent against breast cancer .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory activity of pyrazole derivatives by measuring their ability to inhibit COX enzymes. The results showed significant inhibition, particularly against COX-2, indicating potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Comparing the biological activity of this compound with other related pyrazoles reveals its unique efficacy:

| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |

|---|---|---|

| This Compound | MCF7: 0.46 µM | COX-2: 0.01 µM |

| Compound X | MCF7: 3.79 µM | COX-2: Not reported |

| Compound Y | MCF7: 12.50 µM | COX-2: Not reported |

This table illustrates that while other compounds show activity, the subject compound demonstrates superior potency in both anticancer and anti-inflammatory contexts.

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclocondensation of substituted arylhydrazines with β-keto esters or related intermediates. For example, ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate can react with 4-chlorophenylhydrazine at low temperatures to form pyrazole esters, followed by hydrolysis and hydrazide formation . Key parameters include temperature control (<0°C for cyclization), stoichiometric ratios of reagents, and purification via recrystallization. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent in related pyrazole syntheses .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential for confirming its purity?

Structural confirmation relies on spectroscopic methods:

- IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200–3400 cm⁻¹) stretches.

- ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.0 ppm) and trifluoromethyl signals (δ ~120–125 ppm for ¹⁹F coupling).

- X-ray crystallography (e.g., SHELXL refinement) provides definitive bond lengths and angles, with monoclinic crystal systems commonly reported for pyrazole derivatives . Purity is assessed via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of this carbohydrazide derivative?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For instance, the HOMO energy of -6.2 eV and LUMO of -1.8 eV indicate moderate electrophilicity, aligning with its reactivity in nucleophilic acyl substitution reactions . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), with dispersion forces dominating in crystal packing .

Q. How does this compound interact with biological targets, and what experimental models validate its activity?

Molecular docking (AutoDock/Vina) reveals binding affinities to enzymes like cyclooxygenase-1 (COX-1) and c-Met kinase. For example, the trifluoromethyl group enhances hydrophobic interactions with COX-1's active site (binding energy: -9.2 kcal/mol), validated via in vitro assays using NCI-H522 lung cancer cells (growth inhibition GP = 68.09%) . Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) in MCF-7 and HepG2 cell lines .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in potency (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., serum concentration, incubation time). Mitigation strategies include:

- Dose-response standardization : Use fixed protocols (e.g., 48-hour exposure in RPMI-1640 medium).

- Structural analogs : Compare activities of derivatives (e.g., 5-(pyridin-3-yl) vs. trifluoromethyl substituents) to isolate substituent effects .

- Target validation : CRISPR knockout of c-Met in resistant cell lines confirms mechanism specificity .

Methodological Considerations

Q. What crystallization techniques are optimal for growing high-quality single crystals of this compound?

Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO:EtOH, 1:3 v/v) at 4°C yields diffraction-quality crystals. SHELX software (SHELXL-2018) refines structures with R-factors <0.05, leveraging Olex2 for graphical interpretation .

Q. How are stability and degradation profiles assessed under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify hydrolytic degradation products (e.g., carboxylic acid derivatives). Phosphate buffer (pH 7.4) at 37°C simulates physiological conditions, revealing a half-life of ~12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.